5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
Description
This compound belongs to the thiazoloquinoxalinone family, characterized by a fused bicyclic core comprising a thiazole and quinoxaline moiety. Key structural features include:
- 5-position substitution: A 3-methoxybenzyl group, providing electron-donating methoxy (-OCH₃) and aromatic benzyl substituents.
- 7-position substitution: A trifluoromethyl (-CF₃) group, known for enhancing lipophilicity and metabolic stability.
- Core heterocycle: The thiazolo[3,4-a]quinoxalin-4-one scaffold, which may influence π-π stacking interactions and binding affinity in biological systems.
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-7-(trifluoromethyl)-3,3a-dihydro-1H-[1,3]thiazolo[3,4-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-26-14-4-2-3-12(7-14)9-23-16-8-13(19(20,21)22)5-6-15(16)24-11-27-10-17(24)18(23)25/h2-8,17H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBDOHXZQCQTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CSCC4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one typically involves multi-step organic reactions. One common approach includes the condensation of appropriate benzyl and thiazoloquinoxaline precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. Safety considerations, such as handling of reactive intermediates and waste management, are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(3-Methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues at the 5-Position
Analysis :
- The 3-methoxybenzyl group in the target compound balances electron-donating effects and solubility, contrasting with the purely lipophilic 4-methylbenzyl and 3-(trifluoromethyl)benzyl groups .
- Substitutions at the 5-position critically modulate pharmacokinetic properties, such as blood-brain barrier permeability.
Substituents at the 7-Position
Analysis :
- The -CF₃ group in the target compound improves resistance to oxidative metabolism but may reduce aqueous solubility compared to morpholinosulfonyl derivatives .
- Sulfonyl-containing analogues (e.g., ) are more likely to exhibit improved solubility for intravenous administration.
Core Heterocycle Variations
Analysis :
- Thiazoloquinoxalinones (target compound) offer a rigid, planar structure ideal for intercalation in biological targets (e.g., DNA or enzymes).
Analysis :
- The target compound’s synthesis (analogous to ) relies on K₂CO₃-mediated alkylation , favoring cost-effectiveness over the coupling reagents (HOBt/EDCl) used in .
- DMF-based reactions () may pose scalability challenges due to high boiling points, whereas DCM () allows easier solvent removal .
Spectral Characterization Consistency
All compounds across evidence sources (e.g., ) were confirmed via:
- ¹H/¹³C-NMR : To verify substituent integration and regiochemistry.
- IR Spectroscopy : For functional group identification (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : For molecular ion confirmation. This standardization ensures reliable structural validation across analogues .
Biological Activity
The compound 5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a member of the thiazoloquinoxaline family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
Key properties include:
- Molecular Weight : 313.35 g/mol
- Boiling Point : Approximately 608.5 ± 55.0 °C (predicted) .
- Density : 1.45 ± 0.1 g/cm³ (predicted) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazoloquinoxaline derivatives, including the target compound. The introduction of the trifluoromethyl group is believed to enhance bioactivity by improving solubility and bioavailability.
Case Studies
-
In Vitro Studies :
- A study evaluated various thiazoloquinoxaline derivatives against human cancer cell lines (A375, C32, DU145, MCF-7). The results indicated that compounds with trifluoromethyl substitutions exhibited significant antiproliferative activity, particularly against melanoma and prostate cancer cell lines .
- The compound was subjected to the NCI-60 screening program, where it demonstrated a notable reduction in cell viability at concentrations as low as 50 µM .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The trifluoromethyl group significantly enhances biological activity compared to non-fluorinated analogs.
- The methoxybenzyl moiety contributes to improved interaction with biological targets, potentially enhancing selectivity and potency.
Summary Table of Biological Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Target Compound | A375 (Melanoma) | 50 | Induces apoptosis |
| Target Compound | DU145 (Prostate) | 40 | Inhibits proliferation |
| Related Compound | MCF-7 (Breast) | 60 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
